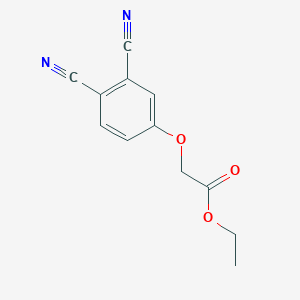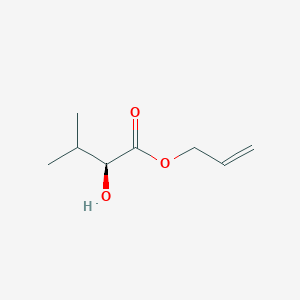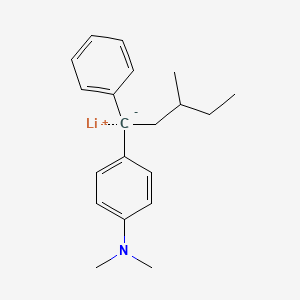
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is a chemical compound with the molecular formula C18H21O7P. It is known for its unique structure, which includes two 4-methoxyphenoxy groups attached to a phosphorylacetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate typically involves the reaction of ethyl bromoacetate with bis(4-methoxyphenoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphoryl transfer.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphoryl donor in biochemical reactions, influencing various cellular pathways. Its effects are mediated through the formation of phosphorylated intermediates, which can modulate enzyme activity and signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl bis(2,2,2-trifluoroethoxy)phosphinyl acetate
- Ethyl [bis(2-methylphenoxy)phosphoryl]acetate
Uniqueness
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is unique due to its specific substitution pattern with 4-methoxyphenoxy groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
188945-30-4 |
|---|---|
Molekularformel |
C18H21O7P |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate |
InChI |
InChI=1S/C18H21O7P/c1-4-23-18(19)13-26(20,24-16-9-5-14(21-2)6-10-16)25-17-11-7-15(22-3)8-12-17/h5-12H,4,13H2,1-3H3 |
InChI-Schlüssel |
HFEDZMDEJBFZKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CP(=O)(OC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)


![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)


![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)

![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
